molecular formula C18H21FN4O2 B2815836 N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379988-33-5

N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2815836
CAS RN: 2379988-33-5
M. Wt: 344.39
InChI Key: WTBIPAJWMKGNOT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and belongs to the class of piperidine carboxamides.

Scientific Research Applications

N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide has shown potential applications in various fields of scientific research. One of the primary areas of interest is its use as a therapeutic agent for the treatment of various diseases. Research studies have shown that this compound has potent anti-inflammatory properties and can be used for the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This results in a reduction in the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of various inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. In vivo studies have also shown that the compound can reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The use of N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide in lab experiments has several advantages. The compound is readily available and can be synthesized in large quantities. It has also been shown to be stable under various conditions, making it suitable for use in long-term experiments. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of the compound for use as therapeutic agents. Another direction is the investigation of the compound's mechanism of action and its potential targets in the inflammatory response. Additionally, the compound's potential applications in other areas, such as cancer research and neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound with significant potential applications in various fields of scientific research. Its anti-inflammatory properties make it a promising candidate for the treatment of inflammatory disorders. The synthesis method has been optimized to obtain high yields of the compound, and its biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide involves the reaction between 4-fluoroaniline and 5-methyl-2-hydroxymethylpyrimidine. The reaction is catalyzed by palladium on carbon and is carried out in the presence of a base. The resulting product is then treated with piperidine-1-carboxylic acid to obtain the final compound. This synthesis method has been reported in several research articles and has been optimized to obtain high yields of the compound.

properties

IUPAC Name

N-(4-fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-13-9-20-17(21-10-13)25-12-14-3-2-8-23(11-14)18(24)22-16-6-4-15(19)5-7-16/h4-7,9-10,14H,2-3,8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBIPAJWMKGNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carboxamide

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